![molecular formula C10H9ClOS2 B14329522 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane CAS No. 106182-80-3](/img/structure/B14329522.png)
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a chlorophenyl group and a bicyclic framework containing oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction involves the cycloaddition of furans with olefinic or acetylenic dienophiles . This method is favored for its efficiency and ability to produce enantiomerically enriched products.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, followed by isomerization and further functionalization steps . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and polymers with specific properties
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic framework and functional groups. The compound can form covalent bonds with target molecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: A similar bicyclic compound with a bromine atom instead of a chlorophenyl group.
2,5-Diazabicyclo[2.2.1]heptane: A bicyclic compound with nitrogen atoms in the ring structure.
Uniqueness
1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane is unique due to the presence of both oxygen and sulfur atoms in its bicyclic framework, as well as the chlorophenyl group.
Eigenschaften
CAS-Nummer |
106182-80-3 |
|---|---|
Molekularformel |
C10H9ClOS2 |
Molekulargewicht |
244.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H9ClOS2/c11-8-3-1-7(2-4-8)10-12-9(5-13-10)6-14-10/h1-4,9H,5-6H2 |
InChI-Schlüssel |
OKQOPVZCXJBMGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CSC(O2)(S1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


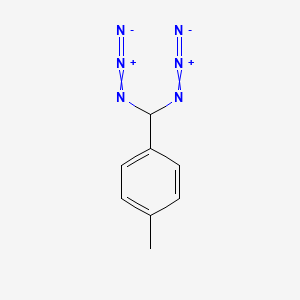
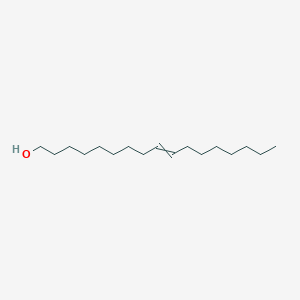
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
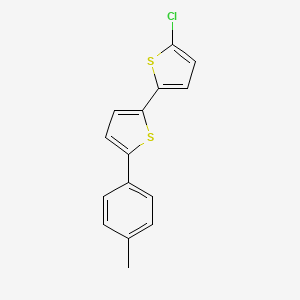
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

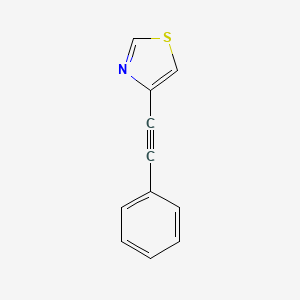
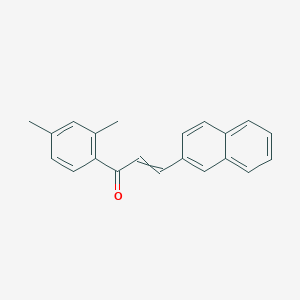
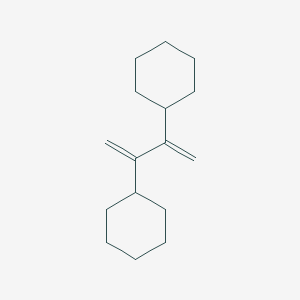

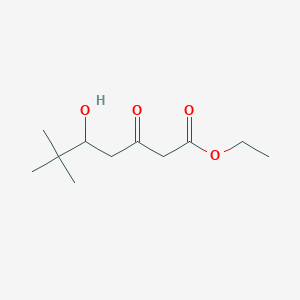
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
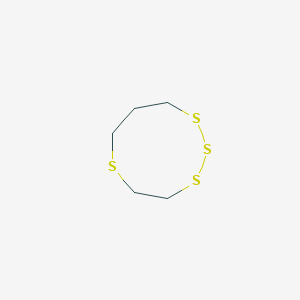
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
